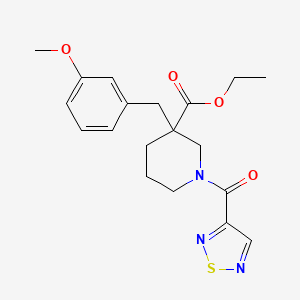![molecular formula C19H24N2O4 B6054896 4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B6054896.png)
4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2-(4-methoxybenzyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2-(4-methoxybenzyl)morpholine is a chemical compound with potential applications in scientific research. It is known for its ability to bind to certain receptors in the brain and has been studied for its effects on behavior and cognition. In
作用机制
The mechanism of action of 4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2-(4-methoxybenzyl)morpholine is not fully understood. However, it is believed to act as a sigma-1 receptor agonist, which may lead to changes in the release of certain neurotransmitters such as dopamine and serotonin. This, in turn, may affect behavior and cognition.
Biochemical and Physiological Effects:
Studies have shown that the compound can have various biochemical and physiological effects. For example, it has been shown to improve memory and learning in animal models. It has also been shown to have neuroprotective effects, potentially reducing the damage caused by oxidative stress and inflammation in the brain. Additionally, the compound may have analgesic effects, reducing pain perception in animal models.
实验室实验的优点和局限性
One advantage of using 4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2-(4-methoxybenzyl)morpholine in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor activation in a more targeted manner. However, one limitation is the potential for off-target effects, as the compound may bind to other receptors in addition to the sigma-1 receptor.
未来方向
There are several potential future directions for research involving 4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2-(4-methoxybenzyl)morpholine. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could explore the compound's effects on other physiological processes such as pain perception and inflammation. Finally, researchers could investigate the compound's potential for use in combination with other drugs to enhance its effects.
合成方法
The synthesis of 4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2-(4-methoxybenzyl)morpholine involves several steps. First, 3-ethyl-5-methyl-4-isoxazolecarboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with morpholine and 4-methoxybenzyl alcohol in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain the final compound.
科学研究应用
The compound has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind to certain receptors in the brain, including the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and neuroprotection. Studies have also suggested that the compound may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(3-ethyl-5-methyl-1,2-oxazol-4-yl)-[2-[(4-methoxyphenyl)methyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-4-17-18(13(2)25-20-17)19(22)21-9-10-24-16(12-21)11-14-5-7-15(23-3)8-6-14/h5-8,16H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQYCANVCGFNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCOC(C2)CC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(sec-butyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6054823.png)
![3-allyl-5-(4-methoxyphenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B6054828.png)
![N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B6054831.png)
![2-[4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6054840.png)
![N-(4-chlorophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6054844.png)

![4-{3-[(3,4,5-trimethoxyphenyl)amino]butyl}phenol](/img/structure/B6054857.png)
![2-[(8-ethoxy-4-methyl-2-quinazolinyl)amino]-5,6,7,8-tetrahydro-4(1H)-quinazolinone](/img/structure/B6054864.png)
![N-(2,6-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-1-piperidinecarboxamide](/img/structure/B6054882.png)
![4-{[(4-phenoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B6054884.png)
![N-(2-ethoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6054887.png)
![5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-isoxazolecarboxamide](/img/structure/B6054888.png)

![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6054899.png)